molecular formula C6H5ClN2O B1425860 6-Chloro-2-methylpyrimidine-4-carbaldehyde CAS No. 933702-42-2

6-Chloro-2-methylpyrimidine-4-carbaldehyde

Cat. No.: B1425860
CAS No.: 933702-42-2
M. Wt: 156.57 g/mol
InChI Key: WRFKYSPBAWAJLX-UHFFFAOYSA-N
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Description

“6-Chloro-2-methylpyrimidine-4-carbaldehyde” is a chemical compound with the CAS Number: 933702-42-2 . It has a molecular weight of 156.57 and its IUPAC name is 6-chloro-2-methyl-4-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

6-Chloro-2-methylpyrimidine-4-carbaldehyde and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. Studies demonstrate that this chemical serves as a precursor or intermediate in the creation of complex organic structures. For instance, it has been involved in the synthesis of 3-dialkylamino-3-iminopropiononitriles via ring cleavage and deformylation processes. These heterocyclic compounds are significant due to their applications in pharmaceuticals, agricultural chemicals, and materials science (Clark, Parvizi, & Southon, 1976).

Interaction with Glycine Esters

Research also indicates that this compound interacts with glycine esters, leading to the formation of derivatives like N-(5-formylpyrimidin-4-yl)glycinate. The reaction conditions influence the generation of cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings open doors to the synthesis of potential biologically active compounds, suggesting the chemical's vital role in medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Antibacterial Activity

In the realm of microbiology, some derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For example, compounds synthesized from this chemical have shown activity against bacteria like Escherichia coli, suggesting its potential in developing new antibacterial agents (Govori, Spahiu, Haziri, Daci, Sehabi, & Kurteshi, 2010).

Catalytic and Synthetic Applications

Furthermore, the compound and its derivatives have been implicated in catalytic processes and other synthetic applications. For instance, it has been used in the synthesis of pyridodipyrimidines, which are instrumental in the oxidation of alcohols to carbonyl compounds. This indicates its potential application in chemical synthesis and industrial processes (Moriyama, Nagamatsu, & Yoneda, 1986).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFKYSPBAWAJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717048
Record name 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-42-2
Record name 6-Chloro-2-methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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